
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromopyridine moiety, and a thiophene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, bromination of the pyridine, and coupling with the thiophene group. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or other brominating agents under controlled conditions.
Coupling Reactions: The bromopyridine is then coupled with the thiophene group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 4-((3-fluoropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 4-((3-iodopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. The specific combination of functional groups in this compound also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-14-4-1-7-18-15(14)22-12-5-8-20(9-6-12)16(21)19-11-13-3-2-10-23-13/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSFMLQLMRWYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)
![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2833587.png)
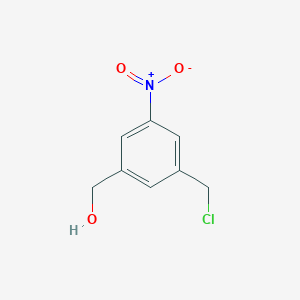
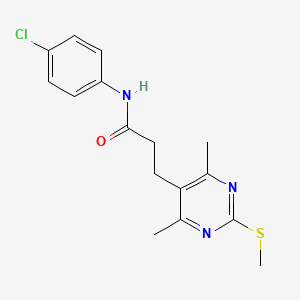
![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2833595.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)
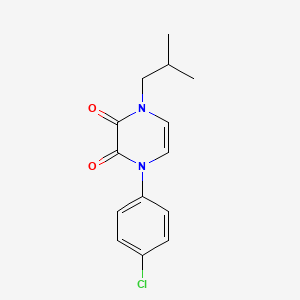
![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2833601.png)
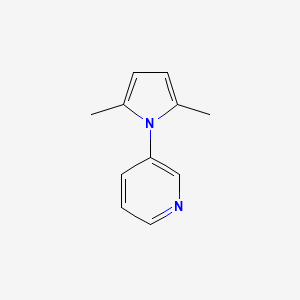
![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)
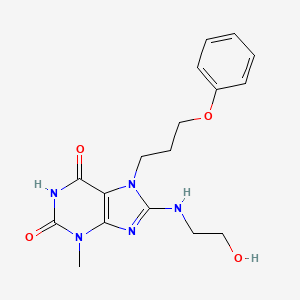
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)
![3-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2833609.png)
